![molecular formula C20H18ClN3O2 B4762943 N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide](/img/structure/B4762943.png)
N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide involves the inhibition of key enzymes involved in the inflammatory response. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are known to play a critical role in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide exhibits significant anti-inflammatory effects in various animal models. The compound has been found to reduce inflammation and tissue damage in models of rheumatoid arthritis, colitis, and asthma. In addition, the compound has also been found to exhibit analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide is its ability to selectively inhibit COX-2 and 5-LOX, which are key enzymes involved in the inflammatory response. This makes the compound a promising candidate for the development of new anti-inflammatory drugs. However, one of the limitations of the compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the research on N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. One potential direction is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Another potential direction is the exploration of the compound's potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders. Finally, further studies are needed to better understand the compound's mechanism of action and to identify potential side effects or toxicities associated with its use.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit significant anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-8-9-16(21)12-18(13)22-20(26)14(2)24-19(25)11-10-17(23-24)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFZSLIUPKKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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